molecular formula C19H19NO7 B11024597 Dimethyl 5-[(3,5-dimethoxybenzoyl)amino]isophthalate

Dimethyl 5-[(3,5-dimethoxybenzoyl)amino]isophthalate

Cat. No.: B11024597
M. Wt: 373.4 g/mol
InChI Key: DWTWYZBCSVNHEV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-[(3,5-dimethoxybenzoyl)amino]isophthalate typically involves the following steps:

    Formation of the Isophthalate Core: The starting material, isophthalic acid, is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form dimethyl isophthalate.

    Introduction of the Dimethoxybenzoyl Group: The dimethoxybenzoyl group is introduced through an amide coupling reaction. This involves reacting 3,5-dimethoxybenzoic acid with dimethyl isophthalate in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or sodium hydride (NaH) in aprotic solvents are common.

Major Products

    Oxidation: Formation of quinones and carboxylic acids.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

Dimethyl 5-[(3,5-dimethoxybenzoyl)amino]isophthalate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism by which Dimethyl 5-[(3,5-dimethoxybenzoyl)amino]isophthalate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of specific proteins, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 5-[(3,5-dimethoxybenzoyl)amino]isophthalate is unique due to the specific positioning of the methoxy groups on the benzoyl ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness can result in different biological activities and chemical properties compared to its analogs .

Properties

Molecular Formula

C19H19NO7

Molecular Weight

373.4 g/mol

IUPAC Name

dimethyl 5-[(3,5-dimethoxybenzoyl)amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C19H19NO7/c1-24-15-8-11(9-16(10-15)25-2)17(21)20-14-6-12(18(22)26-3)5-13(7-14)19(23)27-4/h5-10H,1-4H3,(H,20,21)

InChI Key

DWTWYZBCSVNHEV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC)OC

Origin of Product

United States

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